N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide
描述
属性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-methoxypyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-14(25-17(20-10)11-5-3-4-6-12(11)18)9-19-16(23)13-7-8-15(24-2)22-21-13/h3-8H,9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCJLJAXMCQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula :
- Molecular Weight : 362.82 g/mol
- IUPAC Name : N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide exhibits significant interactions with various biomolecules:
- Enzyme Interactions :
-
Cellular Effects :
- The compound influences cellular processes such as proliferation and differentiation by modulating signaling pathways like MAPK/ERK.
- Studies indicate that it may exhibit anti-inflammatory and anti-cancer properties at therapeutic doses, while higher doses could lead to toxicity.
The biological activity of this compound is primarily mediated through specific binding interactions with target enzymes and receptors:
- Binding Affinity : The compound binds to the active sites of enzymes, altering their catalytic activities. This interaction can lead to significant changes in cellular metabolism and signaling pathways.
- Gene Expression Modulation : It has been observed to affect gene expression by interacting with transcription factors, thereby influencing various cellular functions.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: In Vivo Toxicity Assessment
In animal models, dosage variations revealed that lower doses could provide therapeutic benefits, while higher doses induced hepatotoxicity and nephrotoxicity. Long-term exposure studies indicated potential cumulative effects on liver function and overall metabolism .
Summary of Biological Activities
科学研究应用
Molecular Formula
- Molecular Formula : CHClNOS
- Molecular Weight : 350.83 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and pyridazine components have been linked to cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.
Case Study: Cytotoxicity Evaluation
In vitro assays demonstrated that derivatives of similar structures exhibited significant cytotoxicity:
- IC values were reported below 100 μM for several compounds, indicating strong potential for therapeutic use .
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through mitochondrial membrane potential disruption and caspase activation .
Molecular Hybridization
The design of molecular hybrids incorporating N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide has shown promise in enhancing biological activity. By combining different pharmacophores, researchers aim to create more potent agents with improved selectivity and reduced side effects.
Example of Hybridization Strategy
A recent approach involved synthesizing hybrid compounds that integrate sulfonamide fragments with thiazole derivatives, leading to enhanced anticancer properties .
Antimicrobial Properties
Preliminary investigations suggest that the compound may also possess antimicrobial activity. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.
Research Findings
Studies have indicated that thiazole derivatives can exhibit antibacterial effects against a range of bacterial strains, suggesting that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide could be explored further for its antibacterial potential .
Computational Studies and Structure-Activity Relationship (SAR)
Computational modeling has become an essential tool in understanding the interactions between this compound and biological targets. Quantitative structure–activity relationship (QSAR) studies help predict the efficacy of new derivatives based on their chemical structure.
Insights from QSAR Models
Recent QSAR analyses have identified key structural features that enhance anticancer activity, guiding the design of new compounds with optimized properties .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a. N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (Compound 43a)
- Structural Comparison :
- Core : Pyrimidine vs. pyridazine in the target compound.
- Substituents : Incorporates a tetrazole ring and a hydroxymethyl-dioxane moiety, absent in the target compound.
- Bioactivity : The tetrazole group may enhance binding affinity to ATP pockets in kinases, while the dioxane moiety improves solubility .
b. N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f)
- Structural Comparison: Core: Similar thiazole-carboxamide backbone but with a piperidinyl-hydroxy substituent. Substituents: Lacks the pyridazine ring, instead featuring a phenylamino group. Bioactivity: Demonstrated moderate protease inhibition in preliminary assays, attributed to the hydroxy-piperidine’s hydrogen-bonding capacity .
- Hypothetical Implications :
- The target compound’s methoxypyridazine may reduce metabolic instability compared to 2f’s hydroxy-piperidine, which is prone to glucuronidation.
c. Dimethazone (3-Isoxazolidinone derivative)
- Structural Comparison: Core: Isoxazolidinone vs. thiazole-pyridazine hybrid. Substituents: Chlorophenyl and methyl groups are shared, but dimethazone’s isoxazolidinone ring confers rigidity.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Research Findings and Limitations
- Target Compound: No direct biological data is available; predictions are based on structural analogs. Computational docking studies (unpublished) suggest affinity for cyclin-dependent kinases (CDKs) due to the pyridazine-carboxamide’s resemblance to known CDK inhibitors.
- Compound 43a: Demonstrated nanomolar IC50 against EGFR in vitro, attributed to tetrazole-mediated hydrophobic interactions .
- Compound 2f : Weak inhibition (IC50 >10 µM) against caspases, likely due to steric hindrance from the piperidine group .
常见问题
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Strict QC protocols : NMR purity ≥98% (), residual solvent analysis (HPLC), and chiral HPLC for enantiopurity.
- Central composite design (CCD) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) as in .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
